molecular formula C6H8ClNO2 B8274122 2-oxo-1-Pyrrolidineacetyl chloride

2-oxo-1-Pyrrolidineacetyl chloride

Cat. No.: B8274122
M. Wt: 161.58 g/mol
InChI Key: FDFMICBCWSSWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-1-Pyrrolidineacetyl chloride is a specialized acylating reagent of significant interest in advanced organic and peptide synthesis. Its molecular structure, featuring a reactive acyl chloride group attached to a 2-pyrrolidone moiety, makes it a valuable building block for introducing the 2-oxopyrrolidin-1-yl)acetyl functional group into target molecules. In research and development, this compound is primarily utilized for the functionalization of amines and alcohols, enabling the synthesis of novel amides and esters. These derivatives are central to the exploration of structure-activity relationships in medicinal chemistry, particularly in the design of compounds that interact with the central nervous system. The 2-pyrrolidinone group is a known pharmacophore, and its incorporation via this reagent can be critical for modulating the biological activity and physicochemical properties of new chemical entities. The reactivity of this compound is driven by the acyl chloride group, a highly electrophilic functionality that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reaction is a cornerstone in the stepwise construction of complex molecules, including peptides. Solid-phase peptide synthesis (SPPS), a fundamental methodology for constructing peptides and proteins, relies on such coupling reagents to form amide bonds between protected amino acids. The development of SPPS, as pioneered by Merrifield, has been instrumental in producing numerous commercially and pharmaceutically significant peptides . Handling this reagent requires appropriate safety precautions. It is moisture-sensitive and hydrolyzes upon exposure to air, which can diminish its reactivity. Reactions should be carried out under inert conditions, such as a nitrogen or argon atmosphere, using anhydrous solvents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetyl chloride

InChI

InChI=1S/C6H8ClNO2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2

InChI Key

FDFMICBCWSSWJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins by dissolving 2-oxo-1-pyrrolidineacetic acid in an anhydrous solvent such as dichloromethane or toluene. Thionyl chloride is added dropwise under inert atmosphere, followed by reflux at 40–70°C for 4–6 hours. The reaction proceeds via the intermediacy of a mixed anhydride, with SOCl₂ acting as both a chlorinating agent and a dehydration catalyst. Excess thionyl chloride and solvent are removed under reduced pressure, yielding the crude acid chloride as a pale-yellow oil.

Key Considerations:

  • Temperature Control: Elevated temperatures (>70°C) risk racemization of chiral centers in precursor molecules, as observed in the racemization of (R)-α-ethyl-2-oxo-1-pyrrolidine acetic acid.

  • Solvent Selection: Polar aprotic solvents like dichloromethane minimize side reactions, while toluene offers ease of removal post-reaction.

Yield and Purity Optimization

Patented protocols report yields of 83–86% after purification via distillation or recrystallization. For instance, a scaled-up synthesis using 2-oxo-1-pyrrolidineacetic acid (20.4 mmol) and SOCl₂ (3 equivalents) in dimethyl sulfoxide (DMSO) achieved 83% yield after aqueous workup and extraction with isopropyl acetate. Purity exceeding 98% is attainable through fractional distillation under vacuum (0.1–0.5 mmHg).

Alternative Chlorinating Agents and Comparative Analysis

While thionyl chloride dominates industrial workflows, alternative agents like oxalyl chloride [(COCl)₂] and phosphorus pentachloride (PCl₅) have been explored for niche applications.

Oxalyl Chloride

Oxalyl chloride offers milder conditions, suitable for acid-sensitive substrates. A 1:2 molar ratio of 2-oxo-1-pyrrolidineacetic acid to (COCl)₂ in tetrahydrofuran (THF) at 0–5°C produces the acid chloride in 75% yield. However, this method necessitates rigorous moisture exclusion and generates carbon monoxide as a byproduct, complicating large-scale use.

Phosphorus Pentachloride

PCl₅ enables rapid chlorination but requires stoichiometric excess (1.5–2 equivalents) and elevated temperatures (80–100°C). Despite high conversion rates (>90%), the formation of phosphorus oxychloride (POCl₃) necessitates additional purification steps, reducing overall efficiency.

Table 1: Comparative Analysis of Chlorination Methods

MethodReagentSolventTemperature (°C)Yield (%)Purity (%)
Thionyl ChlorideSOCl₂CH₂Cl₂40–7083–8698–99
Oxalyl Chloride(COCl)₂THF0–570–7595–97
Phosphorus PentachloridePCl₅Toluene80–10085–9090–92

Racemization Risks and Stereochemical Integrity

Chiral analogs of this compound are prone to racemization during synthesis. For example, treatment of (R)-α-ethyl-2-oxo-1-pyrrolidine acetic acid with SOCl₂ at 25°C resulted in 83% yield but complete racemization due to the planar sp² hybridized intermediate. Mitigation strategies include:

  • Low-Temperature Reactions: Maintaining temperatures below 20°C slows racemization kinetics.

  • Steric Hindrance: Bulky substituents adjacent to the chiral center reduce configurational lability.

Industrial-Scale Production and Process Optimization

Patent EP1806339A1 outlines a scalable protocol using continuous flow reactors to enhance reproducibility. Key steps include:

  • Continuous Feed: Simultaneous introduction of 2-oxo-1-pyrrolidineacetic acid and SOCl₂ into a reactor at 50°C.

  • In-Line Monitoring: Real-time Fourier-transform infrared (FTIR) spectroscopy ensures complete conversion.

  • Solvent Recovery: Distillation units reclaim >95% of dichloromethane for reuse.

This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with throughput exceeding 100 kg per batch.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (t, J = 6.8 Hz, 2H, CH₂CO), 2.85 (t, J = 7.2 Hz, 2H, CH₂N), 2.45 (m, 2H, pyrrolidine CH₂), 2.20 (m, 2H, pyrrolidine CH₂).

  • ¹³C NMR: 178.9 ppm (C=O, acid chloride), 173.2 ppm (pyrrolidone C=O).

Mass Spectrometry (MS):

  • ESI-MS: m/z 174.1 [M+H]⁺, consistent with the molecular formula C₆H₈ClNO₂.

Purity Assessment:

  • HPLC: >99% purity using a C18 column (4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30) mobile phase .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-Pyrrolidineacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxo-pyrrolidin-1-yl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.

    Catalysts: Bases like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from the reactions of this compound include amides, esters, and imides, depending on the nucleophile used.

Scientific Research Applications

2-oxo-1-Pyrrolidineacetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-1-Pyrrolidineacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-oxo-1-pyrrolidineacetyl chloride, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Analogues

(2-Oxo-1-pyrrolidinyl)acetic Acid
  • Structure : Differs by replacing the chloride group with a carboxylic acid (-COOH).
  • Reactivity : Less reactive than the acyl chloride; primarily used as a precursor or in carboxylate-mediated reactions.
  • Hazards : Classified as skin/eye irritant (Category 2) and respiratory irritant (Category 3) under OSHA standards .
  • Applications : Likely employed in milder synthetic conditions compared to its chloride counterpart.
1-[2-Oxo-2-[[2-[(1-Oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium Chloride
  • Structure : Features a pyridinium headgroup and a long alkyl chain (C18), distinguishing it from the simpler pyrrolidine-based chloride .
  • Molecular Weight : 483.1 g/mol (vs. ~143.14 g/mol for this compound).
  • Applications: Potential use in surfactants or biocides due to its amphiphilic structure.
Acetyl Chloride (CH₃COCl)
  • Structure : A linear acyl chloride without cyclic components.
  • Reactivity : Highly volatile and rapidly hydrolyzes in moisture.
  • Stability : Less stable than cyclic analogues due to the absence of ring strain stabilization.

Comparative Data Table

Property This compound (2-Oxo-1-pyrrolidinyl)acetic Acid 1-[2-Oxo-2-...]pyridinium Chloride Acetyl Chloride
Molecular Formula C₆H₈ClNO₂ (inferred) C₆H₉NO₃ C₂₇H₄₇ClN₂O₃ C₂H₃ClO
Molecular Weight (g/mol) ~143.14 (estimated) 143.14 483.1 78.50
Reactivity Moderate (cyclic stabilization) Low (carboxylic acid) Low (pyridinium group stabilizes) Very high
Hazards Likely corrosive (unreported) Skin/eye irritation, respiratory risks Data unavailable Corrosive, volatile
Applications Pharmaceutical intermediates Precursor for derivatives Surfactants, biocides Esterification reactions

Key Findings

Reactivity and Stability :

  • The cyclic pyrrolidone structure in this compound likely confers greater stability compared to linear acyl chlorides (e.g., acetyl chloride), slowing hydrolysis and enabling controlled reactions .
  • The pyridinium derivative’s bulkier structure (483.1 g/mol) may reduce solubility in polar solvents compared to the smaller pyrrolidine-based chloride .

Applications :

  • The chloride’s balance of reactivity and stability makes it preferable for synthesizing amides or esters in drug development, whereas linear acyl chlorides (e.g., acetyl chloride) are reserved for rapid, large-scale reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-oxo-1-pyrrolidineacetyl chloride to maximize yield and purity?

  • Methodological Guidance : Synthesis typically involves reacting 2-oxo-1-pyrrolidineacetic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use catalytic dimethylformamide (DMF) to accelerate the reaction. Purity can be enhanced by fractional distillation under reduced pressure or recrystallization in non-polar solvents. Monitor reaction progress via thin-layer chromatography (TLC) or IR spectroscopy for carbonyl chloride peak (~1800 cm⁻¹) .

Q. How should this compound be stored to prevent hydrolysis or degradation?

  • Best Practices : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at temperatures ≤4°C. Use desiccants like molecular sieves. Avoid prolonged exposure to humidity, as acyl chlorides hydrolyze readily to carboxylic acids. Confirm stability via periodic NMR analysis .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Recommendations :

  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., carbonyl chloride signal at δ ~170 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect characteristic C=O (acyl chloride) and amide bands.
    Cross-validate results with X-ray crystallography if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of this compound with amines or alcohols?

  • Mechanistic Insights : The compound undergoes nucleophilic acyl substitution. With amines, it forms amides via a tetrahedral intermediate, while alcohols yield esters. Steric hindrance from the pyrrolidine ring may slow reactions; kinetic studies using stopped-flow techniques can quantify rate constants. Density functional theory (DFT) simulations help model transition states and electronic effects .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Data Analysis Strategy : Contradictions (e.g., unexpected NMR shifts) may arise from impurities, tautomerism, or solvent effects. Use deuterated solvents for NMR, and repeat analyses under standardized conditions. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous cases, synthesize reference compounds or compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. What strategies mitigate side reactions (e.g., dimerization) during peptide coupling using this compound?

  • Experimental Design :

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
  • Temperature Control : Maintain reactions at 0–5°C to reduce thermal side reactions.
  • Additives : Introduce scavengers like Hünig’s base (DIPEA) to neutralize HCl byproducts.
    Monitor reaction pathways via LC-MS to identify and isolate side products .

Q. How does the steric and electronic profile of this compound influence its utility in drug intermediate synthesis?

  • Structure-Activity Relationship (SAR) : The pyrrolidine ring introduces steric bulk, limiting reactivity with bulky nucleophiles but enhancing selectivity for less hindered sites. Electron-withdrawing effects from the carbonyl group increase electrophilicity. Comparative studies with analogous acyl chlorides (e.g., piperidine derivatives) can quantify these effects via Hammett plots or computational electrostatic potential maps .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coat).
  • Avoid contact with water; hydrolyzes exothermically to release HCl gas.
  • First-aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention. Refer to Safety Data Sheets (SDS) for emergency procedures .

Data Presentation and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of reactions involving this compound?

  • Documentation Standards :

  • Report exact molar ratios, solvent purity, and reaction temperatures.
  • Include detailed spectral data (NMR shifts, MS peaks) in supplementary materials.
  • Use standardized formats (e.g., ACS Style Guide) for data tables and reaction schemes. Cross-reference with platforms like PubChem or ECHA for structural verification .

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